1,6-Cyclodecanedione

Description

Structure

3D Structure

Properties

CAS No. |

38734-05-3 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

cyclodecane-1,6-dione |

InChI |

InChI=1S/C10H16O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h1-8H2 |

InChI Key |

KBSGQTAYVRWUEO-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)CCCCC(=O)C1 |

Canonical SMILES |

C1CCC(=O)CCCCC(=O)C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Cyclodecanedione: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

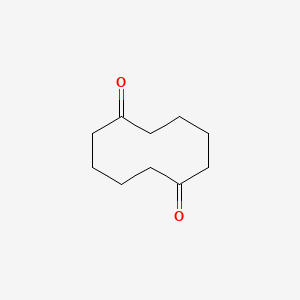

1,6-Cyclodecanedione is a macrocyclic diketone characterized by a ten-membered carbon ring with two carbonyl groups located at the 1 and 6 positions.[1] This medium-sized ring structure presents unique conformational properties and serves as a valuable intermediate in organic synthesis. Its strategic placement of functional groups allows for a variety of chemical transformations, most notably intramolecular reactions to form bicyclic systems. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key reactions of 1,6-cyclodecanedione, tailored for professionals in chemical research and drug development.

Chemical Structure and Properties

1,6-Cyclodecanedione is a saturated cyclic dione with the molecular formula C10H16O2. The ten-membered ring provides significant conformational flexibility, influencing its reactivity.

Physicochemical and Computed Properties

The following tables summarize the key identifiers and computed physicochemical properties for 1,6-cyclodecanedione. Experimental data for properties such as melting and boiling points are not consistently available in publicly accessible databases, but thermodynamic data may be available through specialized subscription services like the NIST/TRC Web Thermo Tables.[2][3]

| Identifier | Value |

| CAS Number | 38734-05-3[3] |

| Molecular Formula | C10H16O2[3] |

| Molecular Weight | 168.23 g/mol [3] |

| IUPAC Name | Cyclodecane-1,6-dione |

| Canonical SMILES | C1CCC(=O)CCCCC(=O)C1 |

| InChI Key | KBSGQTAYVRWUEO-UHFFFAOYSA-N[3] |

| Computed Property | Value |

| Topological Polar Surface Area | 34.1 Ų |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Complexity | 137 |

Spectroscopic Characterization

| Spectroscopy | Expected Features |

| Infrared (IR) | A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹ characteristic of a ketone C=O stretch.[4] The spectrum would also feature C-H stretching absorptions for sp³ hybridized carbons around 2850-3000 cm⁻¹.[5][6] |

| ¹H NMR | The proton NMR spectrum is anticipated to show complex multiplets in the upfield region, likely between 1.5-3.0 ppm. The protons alpha to the carbonyl groups would be the most deshielded.[7][8] |

| ¹³C NMR | The carbon NMR spectrum would show a distinct signal for the carbonyl carbons in the downfield region, typically around 200-220 ppm.[9][10] Other sp³ hybridized carbons in the ring would appear at higher field strengths.[11] |

Synthesis of 1,6-Cyclodecanedione

The primary route for synthesizing 1,6-cyclodecanedione is through the intramolecular acyloin condensation of a C10 dicarboxylic acid ester, such as diethyl decanedioate (diethyl sebacate).[12] This reductive coupling reaction is particularly effective for forming medium to large-sized rings.[1][13]

Experimental Protocol: Intramolecular Acyloin Condensation

This protocol is based on the general principles of the acyloin condensation for the formation of cyclic α-hydroxy ketones.[1][12][14]

Materials:

-

Diethyl decanedioate

-

Metallic sodium

-

Anhydrous, aprotic solvent (e.g., toluene, xylene)[1]

-

Trimethylchlorosilane (for Rühlmann modification, optional but recommended)[13][15]

-

Inert gas (e.g., argon or nitrogen)

-

Apparatus for reflux under an inert atmosphere

Procedure:

-

Setup: A multi-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and an inlet for inert gas. The entire apparatus must be thoroughly dried to exclude moisture.

-

Reaction Initiation: The flask is charged with the anhydrous solvent and clean, finely cut metallic sodium. The mixture is heated to reflux with vigorous stirring to create a fine dispersion of sodium.

-

Ester Addition: A solution of diethyl decanedioate in the same anhydrous solvent is added dropwise to the refluxing sodium dispersion over several hours. The reaction is highly sensitive to concentration, and high dilution conditions are typically employed to favor intramolecular cyclization over intermolecular polymerization.

-

Rühlmann Modification: To improve yields and prevent side reactions like the Dieckmann condensation, trimethylchlorosilane is included in the reaction mixture. It traps the enediolate intermediate as a more stable bis-silyloxy derivative.[13][15]

-

Workup: After the addition is complete, the reaction mixture is cooled. Excess sodium is carefully quenched, typically with a short-chain alcohol followed by water. If the Rühlmann modification was used, the bis-silyloxy ether is hydrolyzed with aqueous acid to yield the acyloin (an α-hydroxy ketone).

-

Oxidation: The resulting cyclic acyloin is then oxidized to the desired 1,6-cyclodecanedione using standard oxidizing agents (e.g., chromium-based reagents or Swern oxidation).

-

Purification: The final product is purified by distillation under reduced pressure or by column chromatography.

Reactivity and Applications

A key reaction of 1,6-cyclodecanedione is its base-catalyzed intramolecular aldol condensation, which leads to the formation of a bicyclic product.[16][17] This transformation is a powerful method for constructing fused ring systems.

Reaction Pathway: Intramolecular Aldol Condensation

Treatment of 1,6-cyclodecanedione with a base, such as sodium carbonate, initiates an intramolecular aldol condensation.[16][18] The process involves the formation of an enolate which then acts as a nucleophile, attacking the other carbonyl group within the same molecule.[19][20][21] The resulting aldol addition product readily undergoes dehydration to form the more stable α,β-unsaturated ketone, 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[16]

Experimental Protocol: Base-Catalyzed Intramolecular Aldol Condensation

This protocol outlines the general procedure for the intramolecular aldol condensation of 1,6-cyclodecanedione.[16]

Materials:

-

1,6-Cyclodecanedione

-

A suitable base (e.g., sodium carbonate, sodium hydroxide)

-

A suitable solvent (e.g., ethanol, water, or a mixture)

-

Apparatus for heating and stirring

Procedure:

-

Dissolution: 1,6-Cyclodecanedione is dissolved in the chosen solvent in a round-bottom flask equipped with a stirrer and a condenser.

-

Base Addition: An aqueous or alcoholic solution of the base is added to the solution of the diketone.

-

Reaction: The mixture is heated to reflux and stirred for a specified period to ensure the completion of the condensation and subsequent dehydration. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The pH is adjusted to neutral, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product, 2,3,5,6,7,8-hexahydroazulen-4(1H)-one, is then purified, typically by column chromatography or crystallization.

References

- 1. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 2. 1,6-cyclodecanedione -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 3. 1,6-Cyclodecanedione [webbook.nist.gov]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. chem.uoi.gr [chem.uoi.gr]

- 10. nmr.ceitec.cz [nmr.ceitec.cz]

- 11. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. bspublications.net [bspublications.net]

- 13. catalogimages.wiley.com [catalogimages.wiley.com]

- 14. grokipedia.com [grokipedia.com]

- 15. m.youtube.com [m.youtube.com]

- 16. homework.study.com [homework.study.com]

- 17. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]

- 18. When cyclodecane-1,6-dione is treated with sodium carbonate, the ... | Study Prep in Pearson+ [pearson.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 1,6-Cyclodecanedione from Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,6-cyclodecanedione, a valuable macrocyclic diketone. The primary focus of this document is the well-established acyloin condensation of C10 dicarboxylic acid esters, a robust method for the formation of ten-membered ring structures. This guide includes detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and reaction mechanism to aid researchers in the successful preparation of this compound.

Synthesis of 1,6-Cyclodecanedione via Acyloin Condensation

The intramolecular acyloin condensation of a suitable C10 diester, such as diethyl decanedioate (also known as diethyl sebacate), is a classical and highly effective method for the synthesis of 1,6-cyclodecanedione.[1] This reductive coupling of two carboxylic esters is carried out using metallic sodium in an aprotic solvent with a high boiling point, such as toluene or xylene.[2][3] The reaction proceeds through a 1,2-diketone intermediate which is then reduced to a sodium enediolate. Subsequent neutralization yields the α-hydroxy ketone, which in this case is a precursor to 1,6-cyclodecanedione. The acyloin condensation is particularly well-suited for the formation of 10-membered and larger rings.[1]

To enhance the yield of the acyloin condensation, the Ruhlmann modification is often employed. This involves the use of a trapping agent, such as trimethylsilyl chloride, which reacts with the intermediate enediolate to form a more stable disilyl diether. This intermediate can then be hydrolyzed to the desired acyloin.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 1,6-cyclodecanedione via acyloin condensation.

| Parameter | Step 1: Acyloin Condensation |

| Starting Material | Diethyl decanedioate (Diethyl sebacate) |

| Key Reagents | Sodium metal, Toluene (anhydrous) |

| Solvent | Toluene (anhydrous) |

| Reaction Temperature | Reflux (approx. 111 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 60-95% for 10-20 membered rings[2] |

Experimental Protocol: Synthesis of 1,6-Cyclodecanedione via Acyloin Condensation

This protocol is adapted from established procedures for acyloin condensation.

Materials:

-

Diethyl decanedioate

-

Sodium metal

-

Toluene (anhydrous)

-

Methanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is flushed with dry nitrogen.

-

Anhydrous toluene and freshly cut sodium metal are added to the flask.

-

The mixture is heated to reflux with vigorous stirring to create a fine dispersion of molten sodium.

-

A solution of diethyl decanedioate in anhydrous toluene is added dropwise from the dropping funnel over several hours. The reaction is exothermic, and a color change is typically observed.

-

After the addition is complete, the reaction mixture is stirred at reflux for an additional 4-6 hours.

-

The mixture is then cooled to room temperature, and any unreacted sodium is carefully quenched by the slow addition of methanol.

-

The resulting mixture is acidified with concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude α-hydroxy ketone precursor.

-

The crude product is then oxidized in a subsequent step (not detailed here) to afford 1,6-cyclodecanedione.

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for 1,6-cyclodecanedione.

Reaction Mechanism: Acyloin Condensation

Caption: Simplified mechanism of the intramolecular acyloin condensation.

Alternative Synthetic Route: The Thorpe-Ziegler Reaction

An alternative approach for the synthesis of large-ring ketones is the Thorpe-Ziegler reaction.[4] This method involves the intramolecular cyclization of a dinitrile in the presence of a strong, non-hydrolytic base to form a cyclic α-cyano enamine. Subsequent acidic hydrolysis and decarboxylation yield the desired cyclic ketone. While the acyloin condensation is generally preferred for 10-membered rings, the Thorpe-Ziegler reaction provides a viable alternative, particularly for larger ring systems.[4]

Conclusion

The synthesis of 1,6-cyclodecanedione is most effectively achieved through the intramolecular acyloin condensation of diethyl decanedioate. This method, particularly with the Ruhlmann modification, offers good to excellent yields for the formation of this 10-membered macrocyclic diketone. The provided experimental protocol and visualizations serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. Further investigation into alternative routes such as the Thorpe-Ziegler reaction may also be warranted depending on the availability of starting materials and desired scale of synthesis.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,6-Cyclodecanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,6-cyclodecanedione, a key organic compound with applications in chemical synthesis and materials science. In the absence of readily available experimental spectra, this document presents predicted data based on established spectroscopic principles, alongside generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,6-cyclodecanedione. These values are derived from computational models and empirical correlations, offering a valuable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,6-Cyclodecanedione

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂-C=O (α-protons) | 2.2 - 2.5 | Triplet (t) |

| -CH₂-CH₂-C=O (β-protons) | 1.6 - 1.9 | Multiplet (m) |

| -CH₂-CH₂-CH₂- (γ, δ-protons) | 1.3 - 1.6 | Multiplet (m) |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts and multiplicities may vary depending on the solvent and the conformational flexibility of the ten-membered ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,6-Cyclodecanedione

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 205 - 220 |

| -CH₂-C=O (α-carbon) | 35 - 45 |

| -CH₂-CH₂-C=O (β-carbon) | 20 - 30 |

| -CH₂-CH₂-CH₂- (γ, δ-carbons) | 20 - 30 |

Note: The spectrum is typically recorded with proton decoupling, resulting in singlet peaks for each carbon environment.

Table 3: Predicted IR Spectroscopic Data for 1,6-Cyclodecanedione

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1705 - 1725 | Strong |

| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong |

| C-C | 800 - 1300 | Weak to Medium |

Table 4: Predicted Mass Spectrometry Data for 1,6-Cyclodecanedione

| m/z Value | Interpretation |

| 168 | Molecular Ion (M⁺) |

| 140 | Loss of CO (M⁺ - 28) |

| 125 | Loss of C₃H₇ (M⁺ - 43) |

| 98 | McLafferty Rearrangement Product |

| 84 | Cleavage product |

| 55 | Acylium ion fragment |

Note: The fragmentation pattern of cyclic ketones can be complex. The listed fragments represent plausible pathways based on the structure of 1,6-cyclodecanedione.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

Dissolve approximately 5-10 mg of 1,6-cyclodecanedione in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

2.1.2 ¹H NMR Spectroscopy

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Integrate the signals to determine the relative number of protons for each peak.

2.1.3 ¹³C NMR Spectroscopy

-

Follow the same sample preparation and initial instrument setup as for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

-

Set an appropriate relaxation delay (d1) of 1-2 seconds for qualitative spectra.[2] For quantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.[2]

-

Process the data similarly to the ¹H NMR spectrum.

2.2 Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean.

-

Place a small amount of solid 1,6-cyclodecanedione directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2 Data Acquisition

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

2.3.1 Sample Preparation

-

Dissolve a small amount of 1,6-cyclodecanedione in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution to a final concentration of about 10-100 µg/mL.[3]

-

If any precipitate is present, the solution must be filtered.[3]

2.3.2 Data Acquisition (Electron Ionization - EI)

-

Introduce the sample into the ion source of the mass spectrometer. In EI-MS, the sample is vaporized by heating in a vacuum.[4]

-

The vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[4][5]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[4]

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 1,6-cyclodecanedione.

Caption: General workflow for the spectroscopic analysis of 1,6-cyclodecanedione.

References

An In-depth Technical Guide to the Physical Properties of 1,6-Cyclodecanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,6-cyclodecanedione, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physical data for this compound in their work.

Introduction to 1,6-Cyclodecanedione

1,6-Cyclodecanedione is a cyclic organic compound with the chemical formula C₁₀H₁₆O₂. It belongs to the class of diketones and is characterized by a ten-membered carbon ring containing two ketone functional groups at the 1 and 6 positions. This structure makes it a subject of interest in various fields of organic chemistry, including conformational analysis and as a precursor in the synthesis of more complex molecules. A precise understanding of its physical properties is fundamental for its application and manipulation in a laboratory setting.

Physical Properties

The determination of a compound's melting and boiling points serves as a crucial first step in its characterization, offering insights into its purity and the nature of its intermolecular forces.

Quantitative Data Summary

| Physical Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [3] |

| Molecular Weight | 168.23 g/mol | [3][4] |

| Boiling Point | approx. 295.9 °C at 760 mmHg | [4][5] |

| Melting Point | Data not publicly available | |

| CAS Registry Number | 38734-05-3 | [4] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of melting and boiling points for organic compounds like 1,6-cyclodecanedione.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following is a general protocol for melting point determination using a capillary method.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample of 1,6-cyclodecanedione is packed into a capillary tube, which is sealed at one end. The packing should be compact to ensure uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Purity Indication: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.

Methodology (Micro Boiling Point Determination):

-

Sample Preparation: A small volume (a few drops) of liquid 1,6-cyclodecanedione is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a heating block.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination and reporting of the physical properties of a chemical compound like 1,6-cyclodecanedione.

Caption: Workflow for Determining Physical Properties.

References

- 1. 1,6-cyclodecanedione -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 2. 1,6-Cyclodecanedione [webbook.nist.gov]

- 3. Cyclodecane-1,6-dione | C10H16O2 | CID 266998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,6-Cyclodecanedione (CAS 38734-05-3) - Supplier [benchchem.com]

- 5. 38734-05-3 | cyclodecane-1,6-dione [chemindex.com]

1,6-Cyclodecanedione CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-cyclodecanedione, a significant macrocyclic diketone. This document details its chemical identity, physical properties, synthesis, and key reactions, making it a valuable resource for professionals in organic synthesis and drug development.

Core Compound Information

| Identifier | Value |

| Chemical Name | 1,6-Cyclodecanedione |

| CAS Number | 38734-05-3[1] |

| Molecular Formula | C₁₀H₁₆O₂[1] |

| Molecular Weight | 168.23 g/mol |

| Canonical SMILES | C1CCC(=O)CCCCC(=O)C1 |

| InChI | InChI=1S/C10H16O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h1-8H2[1] |

Physicochemical Properties

A summary of the key physical and thermodynamic properties of 1,6-cyclodecanedione is presented below. Critically evaluated data is available through the NIST/TRC Web Thermo Tables (WTT).

| Property | Value/Range |

| Normal Boiling Temperature | Data available in NIST/TRC Web Thermo Tables[2] |

| Triple Point Temperature | Data available in NIST/TRC Web Thermo Tables[2] |

| Liquid Density | Temperature-dependent data available[2] |

| Liquid Viscosity | Temperature-dependent data available[2] |

| Liquid Thermal Conductivity | Temperature-dependent data available[2] |

| Ideal Gas Entropy | Temperature and pressure-dependent data available[2] |

Synthesis of 1,6-Cyclodecanedione

The primary and most effective method for synthesizing 1,6-cyclodecanedione is through an intramolecular acyloin condensation of a C10 dicarboxylic acid ester, such as diethyl decanedioate. This reductive coupling reaction is carried out using metallic sodium in an aprotic solvent.

Experimental Protocol: Acyloin Condensation

This protocol is based on the Rühlmann modification, which utilizes trimethylsilyl chloride to trap the enediolate intermediate, thereby improving the yield of the desired acyloin.

Materials:

-

Diethyl decanedioate

-

Metallic sodium

-

Anhydrous toluene

-

Trimethylsilyl chloride

-

Aqueous hydrochloric acid

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen), place finely dispersed metallic sodium in anhydrous toluene.

-

Heat the mixture to reflux with vigorous stirring.

-

A solution of diethyl decanedioate and trimethylsilyl chloride in anhydrous toluene is added dropwise to the refluxing mixture over several hours.

-

After the addition is complete, continue refluxing for an additional period to ensure the completion of the reaction.

-

Cool the reaction mixture to room temperature and cautiously add a proton source, such as aqueous hydrochloric acid, to hydrolyze the silyl enol ether intermediate.

-

Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude acyloin is then oxidized to the final product, 1,6-cyclodecanedione.

Note: This is a generalized procedure. The specific quantities of reagents and reaction times may vary and should be optimized based on the scale of the reaction.

Key Reactions of 1,6-Cyclodecanedione

A notable reaction of 1,6-cyclodecanedione is its base-catalyzed intramolecular aldol condensation. This reaction leads to the formation of a bicyclic enone, 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[3]

Experimental Protocol: Intramolecular Aldol Condensation

Materials:

-

1,6-Cyclodecanedione

-

Base (e.g., sodium carbonate, sodium hydroxide, or potassium tert-butoxide)

-

Suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran)

-

Aqueous acid for workup

Procedure:

-

Dissolve 1,6-cyclodecanedione in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution at room temperature. The reaction may be heated to facilitate the condensation.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, neutralize the reaction mixture with an aqueous acid.

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting bicyclic enone by column chromatography or distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations involving 1,6-cyclodecanedione.

Caption: Synthetic pathway to 1,6-cyclodecanedione.

Caption: Reaction mechanism of the intramolecular aldol condensation.

Spectroscopic Data

¹H NMR Spectroscopy:

-

Protons alpha to the carbonyl groups (C-H₂): Expected to appear as multiplets in the downfield region of the aliphatic spectrum, typically around δ 2.2-2.6 ppm, due to the deshielding effect of the adjacent carbonyl group.

-

Other methylene protons (C-H₂): Expected to resonate as a complex series of multiplets in the upfield region, likely between δ 1.2-1.8 ppm.

¹³C NMR Spectroscopy:

-

Carbonyl carbons (C=O): A characteristic signal in the downfield region, typically above δ 200 ppm.

-

Carbons alpha to the carbonyl groups (α-CH₂): Expected in the range of δ 30-50 ppm.

-

Other methylene carbons (CH₂): Resonances expected in the range of δ 20-30 ppm.

Infrared (IR) Spectroscopy:

-

C=O stretch: A strong, sharp absorption band characteristic of a ketone, typically appearing in the range of 1700-1725 cm⁻¹.

-

C-H stretch (sp³): Multiple bands just below 3000 cm⁻¹, characteristic of saturated C-H bonds.

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 168).

-

Fragmentation Pattern: Characteristic fragmentation would likely involve alpha-cleavage adjacent to the carbonyl groups and McLafferty rearrangements, leading to significant fragment ions.

References

An In-Depth Technical Guide to the Intramolecular Reactions of 1,6-Cyclodecanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular reactions of 1,6-cyclodecanedione, a versatile macrocyclic diketone. A deep understanding of its reactivity, particularly its propensity for transannular reactions, is crucial for its application in the synthesis of complex bicyclic and polycyclic molecular frameworks relevant to natural product synthesis and drug discovery. This document details the primary intramolecular transformations, supported by experimental data, detailed protocols, and mechanistic visualizations.

Core Intramolecular Reaction: The Transannular Aldol Condensation

The most significant and well-documented intramolecular reaction of 1,6-cyclodecanedione is a base-catalyzed transannular aldol condensation. This reaction leads to the formation of a hydroazulenone scaffold, a bicyclic system composed of fused five- and seven-membered rings. Specifically, the product formed is 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[1]

The reaction proceeds through the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the second ketone group across the ring. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the final α,β-unsaturated ketone. The conformational flexibility of the ten-membered ring of 1,6-cyclodecanedione is a critical factor that facilitates the proximity of the reacting functional groups, enabling this transannular cyclization.

A notable advancement in this area is the development of catalytic, asymmetric transannular aldolizations of 1,6-cyclodecanedione.[2] These processes utilize chiral catalysts to control the stereochemical outcome of the reaction, yielding enantiomerically enriched bicyclic products. This is of particular importance in the synthesis of chiral natural products and pharmaceuticals.

Quantitative Data

While detailed quantitative data for the simple base-catalyzed intramolecular aldol condensation of 1,6-cyclodecanedione is not extensively reported in readily available literature, studies on catalytic asymmetric versions indicate that the substrate can be challenging, with low conversions in some instances.[2] The following table summarizes the key reactants and products.

| Reactant | Product | Reaction Type | Catalyst/Reagents |

| 1,6-Cyclodecanedione | 2,3,5,6,7,8-hexahydroazulen-4(1H)-one | Intramolecular Aldol Condensation | Base (e.g., NaOH, KOH) |

| 1,6-Cyclodecanedione | Enantioenriched aldol adducts | Asymmetric Intramolecular Aldol Reaction | Chiral Proline Derivatives |

Experimental Protocols

General Procedure for Base-Catalyzed Intramolecular Aldol Condensation of 1,6-Cyclodecanedione:

To a solution of 1,6-cyclodecanedione in a suitable alcoholic solvent (e.g., ethanol or methanol), a solution of a base such as sodium hydroxide or potassium hydroxide is added. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and subsequent dehydration. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.

Note: Specific concentrations, temperatures, and reaction times would need to be optimized for specific laboratory conditions. The inherent challenges of handling medium-sized rings and potential side reactions necessitate careful control of the reaction parameters.

Mechanistic Pathways and Logical Relationships

The following diagrams illustrate the key mechanistic steps and logical flow of the intramolecular reactions of 1,6-cyclodecanedione.

Caption: Mechanism of the base-catalyzed intramolecular aldol condensation.

Other Potential Intramolecular Reactions

While the transannular aldol condensation is the predominant intramolecular reaction, the reactivity of 1,6-cyclodecanedione is influenced by its conformation, which could potentially allow for other transannular reactions.[3]

Transannular Hydride Shift: During reduction reactions, such as catalytic hydrogenation, the conformation of the cyclodecane ring can bring a C-H bond on one side of the ring in close proximity to a carbonyl group on the other. This can lead to a minor side product resulting from an intramolecular hydride shift.[3]

Photochemical Inactivity: Interestingly, 1,6-cyclodecanedione has been found to be photochemically inert in both solution and the solid state. This is in contrast to other diketones that can undergo Norrish-Yang photocyclization. The lack of photoreactivity is attributed to a crystal conformation that, while seemingly favorable for a type II photoreaction, does not lead to product formation for reasons that are still under investigation.[4]

The exploration of other intramolecular reactions, such as those under acidic or radical conditions, remains an area for further investigation. The unique conformational landscape of the ten-membered ring system suggests that novel and unexpected transannular reactions may yet be discovered.

Experimental Workflows

The following diagram outlines a general workflow for the synthesis and analysis of the product from the intramolecular aldol condensation of 1,6-cyclodecanedione.

Caption: General experimental workflow for the synthesis and analysis.

Conclusion

The intramolecular chemistry of 1,6-cyclodecanedione is dominated by its propensity to undergo a transannular aldol condensation, a powerful reaction for the construction of the hydroazulenone framework. The development of catalytic, asymmetric variants of this reaction has further enhanced its utility in stereoselective synthesis. While other intramolecular pathways such as transannular hydride shifts can occur under specific conditions, the molecule is notably unreactive under photochemical conditions. Further exploration into the conformational dynamics and reactivity of 1,6-cyclodecanedione under a broader range of reaction conditions will undoubtedly uncover new synthetic methodologies and provide deeper insights into the fascinating chemistry of medium-sized rings.

References

An In-depth Technical Guide to the Discovery and History of 1,6-Cyclodecanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Cyclodecanedione, a macrocyclic diketone, holds a significant position in the field of organic chemistry, primarily as a key substrate for studying transannular reactions and as a versatile building block in the synthesis of complex bicyclic systems. Its ten-membered ring structure, possessing two carbonyl groups in a 1,6-relationship, allows for unique intramolecular interactions and rearrangements, making it a subject of considerable interest for both mechanistic and synthetic studies. This technical guide provides a comprehensive overview of the discovery, synthesis, and key reactions of 1,6-cyclodecanedione, with a focus on experimental details and quantitative data relevant to researchers in chemistry and drug development.

Historical Perspective and Discovery

The exploration of medium-sized and large-ring carbocycles was a significant challenge in early organic chemistry. The pioneering work of chemists like Leopold Ruzicka and Vladimir Prelog in the mid-20th century laid the foundation for understanding the synthesis and conformational behavior of these unique structures. While a definitive singular "discovery" of 1,6-cyclodecanedione is not prominently documented as a landmark event, its synthesis is intrinsically linked to the development of powerful cyclization reactions for the formation of large rings.

The most notable and historically significant method for the synthesis of the carbon skeleton of 1,6-cyclodecanedione is the acyloin condensation of dicarboxylic acid esters. This reaction, which involves the reductive coupling of two ester groups using metallic sodium, proved to be exceptionally effective for the formation of medium and large rings, a challenge that could not be readily overcome by traditional cyclization methods. The work of Prelog and Stoll on the synthesis of medium-ring compounds heavily relied on this methodology. The synthesis of 1,6-cyclodecanedione is a direct application of this powerful reaction, starting from the readily available sebacic acid, a ten-carbon dicarboxylic acid.

Synthesis of 1,6-Cyclodecanedione

The primary and most efficient route for the synthesis of 1,6-cyclodecanedione involves a two-step process:

-

Acyloin condensation of a sebacic acid ester to form the precursor, 1-hydroxy-cyclodecan-6-one (also known as sebacoin).

-

Oxidation of the resulting acyloin to the desired 1,6-diketone.

Step 1: Acyloin Condensation of Diethyl Sebacate

The intramolecular acyloin condensation of a diethyl or dimethyl ester of sebacic acid is the key ring-forming step. The reaction is typically carried out in an inert, high-boiling solvent such as xylene or toluene with a dispersion of metallic sodium. The high dilution principle is often employed to favor intramolecular cyclization over intermolecular polymerization.

Experimental Protocol:

-

Materials: Diethyl sebacate, metallic sodium, dry xylene, methanol, diethyl ether, dilute sulfuric acid.

-

Procedure:

-

A dispersion of finely divided sodium is prepared in hot, dry xylene under a nitrogen atmosphere with vigorous stirring.

-

A solution of diethyl sebacate in dry xylene is added dropwise to the sodium dispersion over an extended period to maintain high dilution.

-

The reaction mixture is refluxed with continuous stirring for several hours.

-

After cooling, the excess sodium is destroyed by the careful addition of methanol.

-

The resulting mixture is acidified with dilute sulfuric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude acyloin, 1-hydroxy-cyclodecan-6-one.

-

-

Typical Yield: 70-80%

Step 2: Oxidation of 1-Hydroxy-cyclodecan-6-one

The acyloin precursor is then oxidized to the target 1,6-cyclodecanedione. Various oxidizing agents can be employed, with chromium-based reagents like chromium trioxide in acetic acid or pyridinium chlorochromate (PCC) being common choices.

Experimental Protocol (using Chromium Trioxide):

-

Materials: 1-hydroxy-cyclodecan-6-one, chromium trioxide, glacial acetic acid, water, diethyl ether.

-

Procedure:

-

The crude acyloin is dissolved in glacial acetic acid.

-

A solution of chromium trioxide in a small amount of water and acetic acid is added dropwise to the acyloin solution while maintaining the temperature below 30°C.

-

The mixture is stirred for several hours at room temperature.

-

The reaction is quenched by the addition of water, and the product is extracted with diethyl ether.

-

The ethereal solution is washed, dried, and the solvent is removed.

-

The crude 1,6-cyclodecanedione is purified by recrystallization or column chromatography.

-

-

Typical Yield: 60-70%

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [NIST] |

| Molecular Weight | 168.23 g/mol | [NIST] |

| CAS Number | 38734-05-3 | [NIST] |

| Melting Point | 103-105 °C | [NIST] |

| Boiling Point | Decomposes | |

| Appearance | White crystalline solid | |

| ¹H NMR (CDCl₃, δ) | ~2.4-2.6 (m, 8H), ~1.5-1.7 (m, 8H) | |

| ¹³C NMR (CDCl₃, δ) | ~212 (C=O), ~42 (CH₂ adjacent to C=O), ~24 (other CH₂) | |

| IR (KBr, cm⁻¹) | ~1705 (C=O stretching) | |

| Mass Spectrum (m/z) | 168 (M⁺), characteristic fragmentation pattern |

Note: Specific spectroscopic data may vary slightly depending on the solvent and instrument used. The provided values are approximate and representative.

Key Reactions of 1,6-Cyclodecanedione

The presence of two carbonyl groups in a medium-sized ring allows for a range of interesting and synthetically useful transformations, most notably the intramolecular aldol condensation.

Intramolecular Aldol Condensation

Upon treatment with a base, 1,6-cyclodecanedione undergoes a transannular intramolecular aldol condensation to form a bicyclic β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. This reaction provides a powerful method for the synthesis of the hydroazulene ring system.

Experimental Protocol:

-

Materials: 1,6-cyclodecanedione, sodium ethoxide or potassium tert-butoxide, ethanol or tert-butanol, dilute hydrochloric acid, diethyl ether.

-

Procedure:

-

1,6-Cyclodecanedione is dissolved in a suitable alcohol solvent.

-

A solution of a strong base (e.g., sodium ethoxide in ethanol) is added, and the mixture is stirred at room temperature or gently heated.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is neutralized with dilute acid.

-

The product is extracted with an organic solvent, and the extract is washed, dried, and concentrated.

-

The resulting bicyclic enone can be purified by chromatography or recrystallization.

-

Signaling Pathways and Experimental Workflows

To visually represent the key transformations discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic pathway to 1,6-Cyclodecanedione.

Caption: Intramolecular aldol condensation of 1,6-Cyclodecanedione.

Conclusion

1,6-Cyclodecanedione, a product of the powerful acyloin condensation, has played a crucial role in the development of macrocyclic chemistry. Its synthesis and subsequent transannular reactions, particularly the intramolecular aldol condensation, have provided valuable insights into the behavior of medium-sized rings and have enabled the construction of complex bicyclic frameworks. For researchers in organic synthesis and drug development, a thorough understanding of the history, synthesis, and reactivity of this key diketone provides a strong foundation for the design and execution of novel synthetic strategies.

References:

-

NIST Chemistry WebBook, SRD 69.

Theoretical Stability of 1,6-Cyclodecanedione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical stability of 1,6-cyclodecanedione. In the absence of extensive direct experimental or computational data for 1,6-cyclodecanedione, this guide leverages the well-studied conformational landscape of its parent cycloalkane, cyclodecane, to infer and discuss the probable stable conformers of the dione. The introduction of two carbonyl groups at the 1 and 6 positions is expected to significantly influence the conformational preferences of the flexible ten-membered ring. This document outlines the key low-energy conformers of cyclodecane, discusses the anticipated effects of the ketone functionalities, presents relevant computational and experimental methodologies, and provides a visual representation of the conformational relationships.

Conformational Landscape of the Cyclodecane Ring

The conformational analysis of medium-sized rings, such as cyclodecane, is complex due to the interplay of angle strain, torsional strain, and transannular interactions (steric hindrance between atoms across the ring). Computational studies have identified several low-energy conformers for cyclodecane, with the most stable being the Boat-Chair-Boat (BCB), Twist-Boat-Chair-Chair (TBCC), and Twist-Boat-Chair (TBC) conformations.[1]

Key Conformers of Cyclodecane

-

Boat-Chair-Boat (BCB): This conformation is generally considered the most stable for cyclodecane in many force field and ab initio calculations.[1] It possesses C2h symmetry.

-

Twist-Boat-Chair-Chair (TBCC): This conformer is also a low-energy structure and, in some calculations, is found to be very close in energy to the BCB form, or even slightly more stable.[1]

-

Twist-Boat-Chair (TBC): Another significant conformer that contributes to the overall conformational equilibrium of cyclodecane.[1]

Influence of Carbonyl Groups on Conformational Stability

The introduction of two sp2-hybridized carbonyl carbons at the 1 and 6 positions of the cyclodecane ring in 1,6-cyclodecanedione introduces several key factors that alter the conformational stability:

-

Planarity: The C=O double bonds and the adjacent carbons (C-CO-C) prefer a planar arrangement, which imposes constraints on the ring's flexibility.

-

Dipole-Dipole Interactions: The two carbonyl groups possess significant dipole moments. The relative orientation of these dipoles in different conformers will lead to varying degrees of electrostatic repulsion or attraction, thereby influencing their relative energies.

-

Reduced Transannular Strain: A key principle in the conformational analysis of medium rings is the minimization of transannular H-H repulsions.[2][3] Carbonyl groups, lacking intra-annular hydrogens, are preferentially located at positions that would otherwise have destabilizing transannular interactions.[4] Studies on cyclodecane-1,6-dione have shown that the keto-carbon atoms tend to occupy specific positions (type III) within a conformation that is closely related to the stable cyclodecane conformation to minimize these repulsive forces.[4]

Based on these principles, it is hypothesized that the preferred conformations of 1,6-cyclodecanedione will be derivatives of the stable cyclodecane conformers (BCB, TBCC, TBC) that can accommodate the planar keto groups and minimize both transannular and dipole-dipole repulsions.

Data Presentation: Calculated Relative Energies of Cyclodecane Conformers

The following table summarizes the calculated relative free energies of the major conformers of cyclodecane from a study employing both molecular mechanics (MM3) and ab initio calculations. This data serves as a foundational reference for understanding the inherent stability of the carbon skeleton of 1,6-cyclodecanedione.

| Conformer | MM3 Calculated Relative Free Energy (kcal/mol) at -171.1 °C | Ab Initio (HF/6-31G*) Calculated Relative Free Energy (kcal/mol) at -171.1 °C |

| BCB | 0.00 | 0.00 |

| TBCC | 0.72 | 0.73 |

| TBC | 0.72 | Not Reported |

Data adapted from a conformational study of cyclodecane by dynamic NMR spectroscopy and computational methods.[1]

Experimental and Computational Protocols

Computational Methodologies

The theoretical study of cyclodecanedione stability involves a combination of conformational search algorithms and energy calculations.

4.1.1. Conformational Search: A thorough exploration of the potential energy surface is crucial to identify all low-energy conformers. This can be achieved using methods such as:

-

Molecular Mechanics (MM) based searches: Using force fields like MM2, MM3, or MMFF, which are parameterized for organic molecules including ketones.[5]

-

Stochastic methods: Such as Monte Carlo simulations.

-

Molecular Dynamics (MD) simulations: Simulating the motion of the molecule at a given temperature to explore different conformational states.

4.1.2. Energy Calculations: Once a set of unique conformers is generated, their relative energies are calculated using more accurate methods:

-

Molecular Mechanics (MM): Force fields like MM3 and MM4 have been shown to provide reliable results for cycloalkanes.[1] Specific parameters for ketones are essential for accurate calculations.

-

Density Functional Theory (DFT): A common and accurate quantum mechanical method. The B3LYP functional with a 6-31G* basis set is a widely used level of theory for geometry optimization and energy calculations of organic molecules.

-

Ab Initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark energy values.

Experimental Protocols

Experimental validation of theoretical findings is essential. The following techniques are central to the conformational analysis of cyclic molecules.

4.2.1. Dynamic NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic exchange between different conformers in solution.[6]

-

Principle: At low temperatures, the interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each populated conformer. As the temperature is raised, these signals coalesce as the rate of interconversion increases.

-

Methodology:

-

A solution of the compound in a suitable low-freezing solvent (e.g., a mixture of CHFCl2 and CHF2Cl) is prepared.

-

¹³C or ¹H NMR spectra are recorded over a range of temperatures, typically from room temperature down to as low as -170 °C.

-

The coalescence temperature and the chemical shift differences between the signals of the different conformers are used to calculate the free energy barrier (ΔG‡) for the conformational interchange.

-

The relative integrals of the signals for each conformer at low temperatures can be used to determine their relative populations and thus the difference in their ground-state free energies (ΔG°).

-

4.2.2. X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in the solid state.[7]

-

Principle: When a molecule crystallizes, it often adopts its lowest energy conformation, or a conformation influenced by crystal packing forces. X-ray diffraction from a single crystal allows for the determination of atomic positions with high precision.[8]

-

Methodology:

-

Single crystals of the compound are grown from a suitable solvent.

-

The crystal is mounted on a diffractometer and irradiated with X-rays.

-

The diffraction pattern is collected and analyzed to generate an electron density map.

-

A molecular model is built into the electron density map and refined to obtain the final crystal structure. The resulting structure provides definitive information about the conformation of the molecule in the solid state, which can be compared with the results of theoretical calculations.[7]

-

Visualization of Conformational Relationships

The following diagrams illustrate the logical relationships in the conformational analysis of 1,6-cyclodecanedione, starting from the parent cyclodecane ring.

Caption: Logical workflow for determining the stable conformers of 1,6-cyclodecanedione.

Caption: Integrated workflow for the theoretical and experimental study of molecular conformation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. publications.iupac.org [publications.iupac.org]

- 5. Crystallography & Structural Chemistry - Classic papers - Google Scholar [scholar.google.com]

- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

A Technical Guide to the Solubility of 1,6-Cyclodecanedione in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 1,6-Cyclodecanedione, a cyclic ketone of interest in synthetic organic chemistry and materials science. In the absence of specific quantitative solubility data in publicly available literature, this document provides a comprehensive theoretical framework for predicting its solubility in common organic solvents based on established chemical principles. Furthermore, a detailed, adaptable experimental protocol is presented for the precise determination of its solubility. This guide is intended to serve as a foundational resource for researchers and professionals working with 1,6-Cyclodecanedione, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction to 1,6-Cyclodecanedione

1,6-Cyclodecanedione is a cyclic organic compound with the chemical formula C₁₀H₁₆O₂. Its structure consists of a ten-membered carbon ring containing two ketone functional groups at the 1 and 6 positions. The presence of these polar ketone groups and the large nonpolar hydrocarbon ring are the primary determinants of its physical and chemical properties, including its solubility. Understanding the solubility of 1,6-Cyclodecanedione is crucial for a variety of applications, including its use as a precursor in chemical synthesis, its formulation in drug delivery systems, and its processing in materials science.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a solute in a solvent.[1] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For 1,6-Cyclodecanedione, its solubility will be dictated by the balance between its polar ketone groups and its nonpolar cyclodecane backbone.

Polar Solvents:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents possess hydroxyl groups capable of hydrogen bonding. While 1,6-Cyclodecanedione has polar carbonyl groups, it lacks the ability to act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor. Therefore, moderate solubility is expected in polar protic solvents, particularly in lower-chain alcohols where the nonpolar character is less pronounced.

-

Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have significant dipole moments but do not have O-H or N-H bonds. Ketones are generally soluble in most common organic solvents, including polar aprotic ones.[2][3][4] Given that acetone is a ketone itself, a high degree of solubility is anticipated. DMF and DMSO are also expected to be effective solvents due to their high polarity.

Nonpolar Solvents:

-

Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): The large C₁₀ hydrocarbon ring of 1,6-Cyclodecanedione contributes significantly to its nonpolar character. Consequently, it is predicted to have good solubility in nonpolar solvents due to favorable van der Waals interactions between the cyclodecane ring and the solvent molecules.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of 1,6-Cyclodecanedione

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Acetone | 25 | ||

| e.g., Ethanol | 25 | ||

| e.g., Hexane | 25 | ||

| e.g., Toluene | 25 | ||

| e.g., Dimethyl Sulfoxide | 25 |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid organic compound like 1,6-Cyclodecanedione in various organic solvents. This method relies on the gravimetric analysis of a saturated solution.

4.1. Materials and Equipment

-

1,6-Cyclodecanedione (solid)

-

Selected organic solvents (e.g., acetone, ethanol, hexane, toluene, DMSO)

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed vials for evaporation

-

Drying oven or vacuum desiccator

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1,6-Cyclodecanedione to a series of vials.

-

To each vial, add a known volume (e.g., 5.0 mL) of a specific organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrated, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense a precise volume (e.g., 2.0 mL) of the filtered saturated solution into a pre-weighed, clean, and dry vial.

-

-

Solvent Evaporation:

-

Place the vials containing the filtered saturated solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of 1,6-Cyclodecanedione. Alternatively, a vacuum desiccator or rotary evaporator can be used to remove the solvent.

-

Continue the evaporation process until the solute is completely dry and a constant weight is achieved.

-

-

Data Analysis:

-

Accurately weigh the vial containing the dried 1,6-Cyclodecanedione.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.

-

Determine the solubility in grams per 100 mL of solvent.

-

Convert the solubility to molar solubility (mol/L) using the molecular weight of 1,6-Cyclodecanedione (168.24 g/mol ).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 1,6-Cyclodecanedione.

Conclusion

While quantitative solubility data for 1,6-Cyclodecanedione is not currently widespread, this technical guide provides a robust framework for its prediction and experimental determination. Based on its chemical structure, 1,6-Cyclodecanedione is expected to be soluble in a range of common organic solvents, with particularly good solubility anticipated in polar aprotic and nonpolar solvents. The detailed experimental protocol provided herein offers a reliable method for researchers to generate precise solubility data, which is essential for the effective use of this compound in various scientific and industrial applications. This will enable better-informed decisions regarding solvent selection for synthesis, purification, and formulation processes.

References

- 1. chem.ws [chem.ws]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Methodological & Application

Application Notes and Protocols: Intramolecular Aldol Condensation of 1,6-Cyclodecanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular aldol condensation of 1,6-cyclodecanedione is a powerful transannular cyclization reaction that provides access to the bicyclo[5.3.0]decane ring system. This structural motif is a key component in a variety of natural products and pharmacologically active compounds, making this reaction a valuable tool in organic synthesis and drug discovery. The reaction proceeds via the formation of an enolate intermediate, which then undergoes an intramolecular nucleophilic attack on the second carbonyl group to form a bicyclic aldol addition product. Subsequent dehydration leads to the formation of a conjugated enone. This document provides detailed protocols and data for this transformation.

Reaction Scheme

The base-catalyzed intramolecular aldol condensation of 1,6-cyclodecanedione primarily yields Δ⁹˒¹⁰-bicyclo[5.3.0]decen-2-one, an isomer of 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[1][2]

Figure 1: General reaction scheme for the intramolecular aldol condensation of 1,6-cyclodecanedione.

Quantitative Data Summary

The following table summarizes the reported yield for the intramolecular aldol condensation of 1,6-cyclodecanedione.

| Catalyst | Product | Yield (%) | Reference |

| Sodium Bicarbonate (NaHCO₃) | Δ⁹˒¹⁰-Bicyclo[5.3.0]decen-2-one | 86 | [2] |

Experimental Protocols

This section provides a detailed methodology for the base-catalyzed intramolecular aldol condensation of 1,6-cyclodecanedione.

Protocol 1: Sodium Bicarbonate-Catalyzed Condensation

This protocol is based on the reported synthesis of Δ⁹˒¹⁰-bicyclo[5.3.0]decen-2-one.[2]

Materials:

-

1,6-Cyclodecanedione

-

Sodium Bicarbonate (NaHCO₃)

-

A suitable high-boiling solvent (e.g., toluene, xylene, or water)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,6-cyclodecanedione in a suitable solvent (e.g., aqueous ethanol or toluene).

-

Addition of Catalyst: Add a catalytic amount of sodium bicarbonate to the solution.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

If an organic solvent was used, wash the reaction mixture with water to remove the catalyst. If water was used as the solvent, proceed directly to extraction.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) three times.

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure Δ⁹˒¹⁰-bicyclo[5.3.0]decen-2-one.

Signaling Pathways and Experimental Workflows

Reaction Mechanism

The intramolecular aldol condensation of 1,6-cyclodecanedione proceeds through a well-established mechanism involving the formation of an enolate followed by an intramolecular cyclization and subsequent dehydration.

Caption: Reaction mechanism of the intramolecular aldol condensation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the bicyclic product.

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols: The Strategic Use of 1,6-Cyclodecanedione in the Synthesis of Daucane Sesquiterpenes

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 1,6-cyclodecanedione and its derivatives as pivotal precursors in the synthesis of natural products, with a specific focus on the daucane sesquiterpene family. The intramolecular aldol condensation of this C10-dialdehyde serves as a powerful tool for the construction of the characteristic bicyclo[5.3.0]decane (hydroazulene) carbon skeleton, a core structural motif in a variety of biologically active natural products. This document provides a detailed protocol based on the total synthesis of (±)-daucene, a representative daucane sesquiterpene, highlighting the stereochemical control and reaction efficiency achievable with this methodology.

Core Application: Bicyclo[5.3.0]decane Ring System Formation

The primary application of 1,6-cyclodecanedione in natural product synthesis is its base-catalyzed intramolecular aldol condensation to stereoselectively form the bicyclo[5.3.0]decane ring system. This transannular cyclization is a highly efficient method for constructing the fused seven- and five-membered rings characteristic of daucane and other sesquiterpenoid families.

The general transformation is depicted below:

Caption: General scheme of the intramolecular aldol condensation.

Case Study: Total Synthesis of (±)-Daucene

The total synthesis of the daucane sesquiterpene (±)-daucene by Heathcock and coworkers provides a quintessential example of the strategic application of a substituted 1,6-cyclodecanedione. In this synthesis, a carefully orchestrated sequence of reactions leads to the formation of a key dione precursor, which upon treatment with base, undergoes the desired intramolecular aldol condensation to furnish the daucane skeleton.

Retrosynthetic Analysis

The retrosynthetic analysis for (±)-daucene highlights the central role of the intramolecular aldol condensation of a 1,6-dione.

Caption: Retrosynthetic analysis of (±)-daucene.

Quantitative Data from the Synthesis of (±)-Daucene

The following table summarizes the key quantitative data for the pivotal steps in the synthesis of the daucane skeleton, commencing from the precursor to the 1,6-dione.

| Step | Reactant(s) | Reagents and Conditions | Product(s) | Yield (%) | Diastereomeric Ratio |

| Dione Formation | Keto aldehyde precursor | 1. LDA, THF, -78 °C; 2. HMPA; 3. Allyl bromide | Substituted 1,6-cyclodecanedione | 75 | Not reported |

| Intramolecular Aldol Condensation | Substituted 1,6-cyclodecanedione | Potassium tert-butoxide, tert-butanol, 25 °C, 2 h | Bicyclo[5.3.0]decanone derivative (cis- and trans-fused) | 95 | 1:1 |

| Epimerization | Mixture of cis- and trans-fused bicyclo[5.3.0]decanones | Sodium methoxide, methanol, reflux, 4 h | Predominantly trans-fused bicyclo[5.3.0]decanone | 95 | >95:5 (trans:cis) |

| Wittig Olefination | Trans-fused bicyclo[5.3.0]decanone | Methylenetriphenylphosphorane, THF | Daucene precursor | 88 | Not applicable |

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of the daucane skeleton are provided below.

Protocol 1: Intramolecular Aldol Condensation of Substituted 1,6-Cyclodecanedione

This protocol describes the crucial ring-closing reaction to form the bicyclo[5.3.0]decane core.

Materials:

-

Substituted 1,6-cyclodecanedione

-

Potassium tert-butoxide

-

tert-Butanol, anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A solution of the substituted 1,6-cyclodecanedione (1.0 eq) in anhydrous tert-butanol is prepared under an inert atmosphere of argon or nitrogen.

-

To this solution, at room temperature (25 °C), is added a solution of potassium tert-butoxide (1.1 eq) in anhydrous tert-butanol dropwise over a period of 15 minutes.

-

The reaction mixture is stirred at 25 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude bicyclo[5.3.0]decanone product as a mixture of cis- and trans-fused diastereomers.

-

The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Epimerization to the Thermodynamically Favored trans-Fused Bicyclo[5.3.0]decanone

This protocol details the conversion of the diastereomeric mixture of the bicyclic ketone to the more stable trans-fused isomer.

Materials:

-

Mixture of cis- and trans-fused bicyclo[5.3.0]decanones

-

Sodium methoxide

-

Methanol, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

The mixture of bicyclo[5.3.0]decanone diastereomers (1.0 eq) is dissolved in anhydrous methanol under an inert atmosphere.

-

Sodium methoxide (0.2 eq) is added to the solution.

-

The reaction mixture is heated to reflux and maintained for 4 hours.

-

After cooling to room temperature, the mixture is carefully neutralized with 1 M hydrochloric acid.

-

The methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford the epimerized product, which is predominantly the trans-fused isomer.

-

Further purification can be achieved by column chromatography if necessary.

Signaling Pathways and Logical Relationships

The synthesis of daucane sesquiterpenes from 1,6-cyclodecanedione follows a logical workflow that is crucial for achieving the desired target molecule.

Caption: Synthetic workflow for daucene.

These protocols and data underscore the strategic importance of 1,6-cyclodecanedione and its derivatives in the stereocontrolled synthesis of complex natural products. The intramolecular aldol condensation provides a robust and efficient entry into the daucane family of sesquiterpenes, offering a valuable tool for synthetic and medicinal chemists.

Application Notes and Protocols for Reactions of 1,6-Cyclodecanedione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and key reactions of 1,6-cyclodecanedione, a versatile intermediate in the synthesis of complex macrocyclic and bicyclic systems. The methodologies described herein are foundational for the exploration of novel molecular architectures in drug discovery and materials science.

Synthesis of 1,6-Cyclodecanedione via Acyloin Condensation

The intramolecular acyloin condensation of long-chain dicarboxylic acid esters is a powerful method for the formation of medium and large carbocyclic rings.[1][2] For the synthesis of a 10-membered ring like 1,6-cyclodecanedione, this reaction is particularly effective.[3] The Rühlmann modification, which employs trimethylsilyl chloride to trap the enediolate intermediate, significantly improves the yield by preventing competing reactions such as the Dieckmann condensation.[1][4]

Quantitative Data for Acyloin Condensation

| Parameter | Step 1: Acyloin Condensation |

| Starting Material | Diethyl Sebacate (Diethyl Decanedioate) |

| Key Reagents | Sodium metal, Trimethylsilyl chloride |

| Solvent | Toluene (anhydrous) |

| Reaction Temperature | Reflux (~111 °C) |

| Reaction Time | 2 - 4 hours |

| Typical Yield | >70% |

Experimental Protocol: Synthesis of 1,6-Cyclodecanedione

Materials:

-

Diethyl sebacate

-

Sodium metal

-

Trimethylsilyl chloride (distilled)

-

Toluene (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Dispersion: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene. Add freshly cut sodium metal to the toluene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium. Once dispersed, allow the mixture to cool to room temperature.

-

Reaction Setup: Under a nitrogen atmosphere, add a solution of diethyl sebacate and trimethylsilyl chloride in anhydrous toluene dropwise to the sodium dispersion over a period of 1-3 hours. The reaction is exothermic.

-